
N,N-Diphenyl-N'-tosylacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenyl-N’-tosylacetimidamide is an organic compound with the molecular formula C21H20N2O2S. It is a member of the amidine class of compounds and is characterized by the presence of diphenyl and tosyl groups attached to an acetimidamide core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-N’-tosylacetimidamide can be synthesized through several synthetic routes. One common method involves the reaction of N,N-diphenylacetamide with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like 1,4-dioxane and water, and the mixture is heated for an extended period, often around 27 hours .
Industrial Production Methods
While specific industrial production methods for N,N-Diphenyl-N’-tosylacetimidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diphenyl-N’-tosylacetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N,N-Diphenyl-N’-tosylacetimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Diphenyl-N’-tosylacetimidamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the diphenyl and tosyl groups, which can stabilize or destabilize intermediates formed during chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diphenylacetamide: Similar in structure but lacks the tosyl group.
N,N’-Diphenyl-1,4-phenylenediamine: Contains a phenylenediamine core instead of an acetimidamide core.
N,N’-Diphenyl-4,4’-methylenediphenylene biscarbamate: Contains a biscarbamate group instead of a tosyl group.
Uniqueness
N,N-Diphenyl-N’-tosylacetimidamide is unique due to the presence of both diphenyl and tosyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C21H20N2O2S |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)sulfonyl-N,N-diphenylethanimidamide |
InChI |
InChI=1S/C21H20N2O2S/c1-17-13-15-21(16-14-17)26(24,25)22-18(2)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3/b22-18+ |
Clé InChI |
JTWYUPSMQLYKNZ-RELWKKBWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


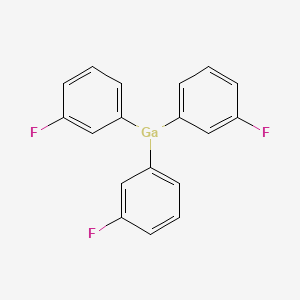
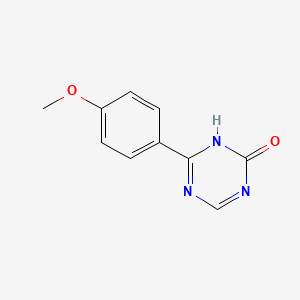
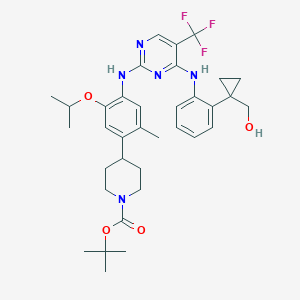
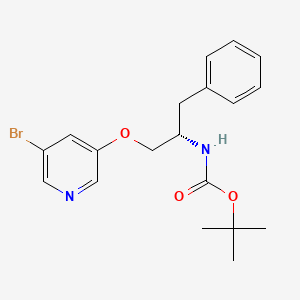
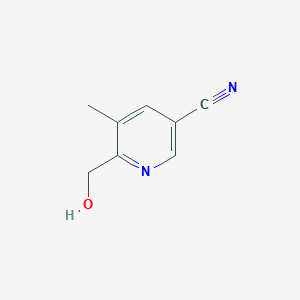
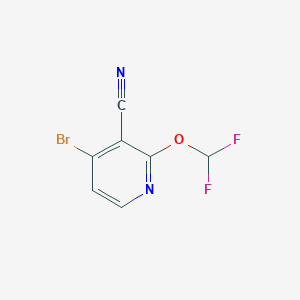

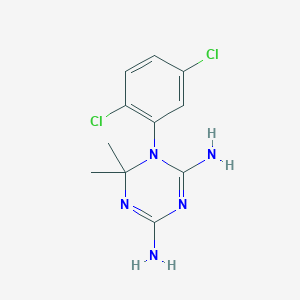
![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)

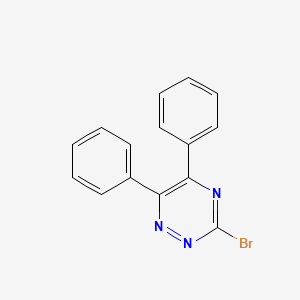
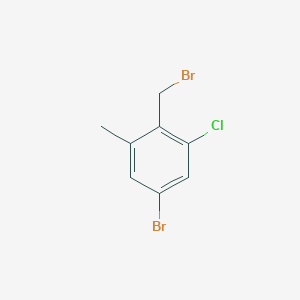
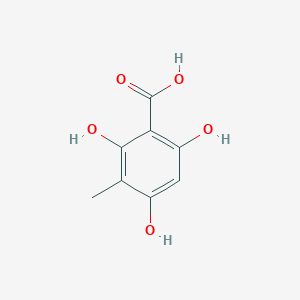
![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
